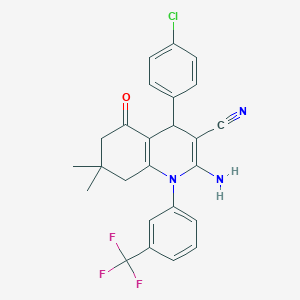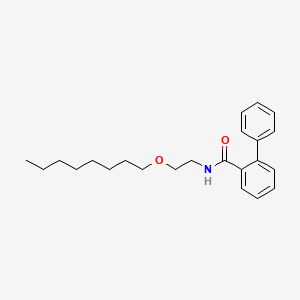![molecular formula C23H17Br2N3O4 B11546469 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11546469.png)
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as bromophenyl, formamido, and acetamido groups. The presence of these groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the bromophenyl derivative through bromination reactions. Subsequent steps involve the introduction of formamido and acetamido groups through amide formation reactions. The final step includes the esterification of the phenyl group with 3-bromobenzoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the enol forms of the target compound.
Uniqueness
This detailed article provides a comprehensive overview of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H17Br2N3O4 |
|---|---|
Molecular Weight |
559.2 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17Br2N3O4/c24-17-7-4-6-16(12-17)23(31)32-18-8-3-5-15(11-18)13-27-28-21(29)14-26-22(30)19-9-1-2-10-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
ONIFQIQCDPPPNB-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,9E)-2-benzylidene-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B11546386.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11546392.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546403.png)

![N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide](/img/structure/B11546409.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11546415.png)
![2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11546426.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546431.png)
![N-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B11546435.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11546448.png)
![N-(3-Bromophenyl)-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11546463.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546481.png)

![2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11546487.png)
